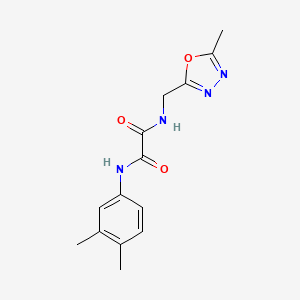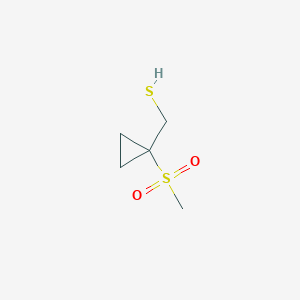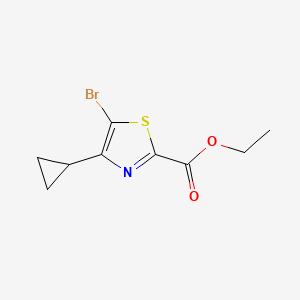
N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide, also known as DMOX, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. DMOX is a derivative of oxalamide and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Ring-Fission and C–C Bond Cleavage Reactions : Jäger et al. (2002) studied a related compound, which underwent ring fission of the oxadiazole system, revealing insights into possible chemical reactions and mechanisms involving compounds like N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide (Jäger et al., 2002).
Synthesis and Antimicrobial Activities : Al-Wahaibi et al. (2021) reported on the synthesis and antimicrobial activities of 1,3,4-oxadiazole N-Mannich bases, a category to which the compound belongs. This study provides insights into the antimicrobial potential of such compounds (Al-Wahaibi et al., 2021).
Copper-Catalyzed Coupling Reactions : Chen et al. (2023) explored the use of a related oxalamide in copper-catalyzed coupling reactions. This implies potential applications of this compound in catalysis or organic synthesis (Chen et al., 2023).
Optical Properties in Polymeric Materials : Manjunatha et al. (2009) investigated the optical properties of a polymer derived from a compound structurally similar to the one , indicating its potential use in photonic devices due to its optical characteristics (Manjunatha et al., 2009).
Anticancer Activities : Ahsan et al. (2014) synthesized and evaluated the anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Their findings suggest that compounds similar to this compound might exhibit anticancer properties (Ahsan et al., 2014).
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8-4-5-11(6-9(8)2)16-14(20)13(19)15-7-12-18-17-10(3)21-12/h4-6H,7H2,1-3H3,(H,15,19)(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFBKPTVPCOXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=NN=C(O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)

![[(E)-3-Bromoprop-1-enyl]cyclobutane](/img/structure/B2353956.png)

![2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2353959.png)
![4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2353962.png)

![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)

